molecular formula C20H18N6O2S B2859493 4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895110-53-9

4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No. B2859493
CAS RN: 895110-53-9
M. Wt: 406.46
InChI Key: HQWDEDUNCTWTQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxy group, a triazole ring, a thiadiazole ring, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests that it could have a fairly rigid structure. The electron-donating methoxy group and the electron-withdrawing amide group could also create interesting electronic effects within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact structure, the presence of any stereochemistry, and its electronic properties .

Scientific Research Applications

Nematocidal Activity

Compounds with structural motifs similar to "4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide" have been synthesized and evaluated for their nematocidal activities. For instance, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activity against Bursaphelenchus xylophilus. These compounds exhibited better mortality rates compared to commercial agents, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole has revealed that some synthesized compounds possess good to moderate antimicrobial activities against various microorganisms. This indicates the potential of structurally similar compounds to "this compound" in antimicrobial applications (Bektaş et al., 2007).

Anticancer Activity

Compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were designed, synthesized, and tested for anticancer activity against various cancer cell lines. Some compounds showed moderate to good inhibitory activity, highlighting the therapeutic potential of compounds with similar structures in cancer treatment (Kamal et al., 2011).

Photosensitizer for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Antihyperglycemic Agents

A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in the search for antidiabetic agents, leading to the identification of a compound with potential as a drug for treating diabetes mellitus. This indicates that related structures may hold therapeutic value in managing diabetes (Nomura et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications of this compound would depend on its properties. It could be interesting to investigate its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-methoxy-N-[3-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-12-6-4-5-7-16(12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-8-10-15(28-3)11-9-14/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDEDUNCTWTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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